molecular formula C13H10N4O3 B2706836 3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-5-carboxamide CAS No. 946319-17-1

3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-5-carboxamide

Cat. No.: B2706836
CAS No.: 946319-17-1
M. Wt: 270.248
InChI Key: XMZWMXOUEYZRTL-UHFFFAOYSA-N
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Description

3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-5-carboxamide is a synthetic hybrid heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a 1,2-oxazole core linked via a carboxamide group to a 1,3,4-oxadiazole ring, a scaffold renowned for its wide spectrum of biological activities and its role as a bioisostere for ester and amide functionalities . The 1,3,4-oxadiazole ring system is a thermostable aromatic heterocycle known for its weak basicity and resistance to electrophilic attack, while being amenable to nucleophilic substitution, which makes it a versatile building block in synthetic chemistry . Compounds containing the 1,3,4-oxadiazole nucleus have demonstrated a remarkable range of biological activities in scientific research, including potent antimicrobial, anticancer, anti-inflammatory, and antiviral effects . Specifically, structurally analogous 1,3,4-oxadiazole derivatives have shown promising in vitro antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli , as well as antifungal activity against strains like Aspergillus niger . The mechanism of action for such compounds often involves the inhibition of key enzymes or proteins essential for pathogen survival or cancer cell proliferation. Research indicates that 1,3,4-oxadiazole conjugates can act through mechanisms such as the inhibition of thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase, which are critical targets in anticancer drug discovery . The specific pattern of substitution on the oxadiazole ring, such as with a phenyl group at the 5-position, has been identified as a key structural feature influencing bioactivity . This product is intended for non-human research applications only, exclusively for use in controlled in-vitro studies conducted outside of living organisms. It is not categorized as a medicine or drug and has not been approved by the FDA for the prevention, treatment, or cure of any medical condition.

Properties

IUPAC Name

3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c1-8-7-10(20-17-8)11(18)14-13-16-15-12(19-13)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZWMXOUEYZRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring . The isoxazole ring can be introduced through cyclization reactions involving nitrile oxides and alkenes . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine or sodium acetate .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would also be essential to maintain the reaction conditions .

Chemical Reactions Analysis

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds related to 3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-5-carboxamide. For instance:

  • Mechanism of Action : Compounds containing the oxadiazole moiety have been shown to induce apoptosis in cancer cells. A study indicated that derivatives with similar structures exhibited significant cytotoxic effects against various cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86.61% .
  • Case Studies : In vivo studies using mouse models have demonstrated the ability of these compounds to inhibit tumor growth effectively. The mechanism often involves the disruption of cellular pathways critical for cancer cell survival .

Antidiabetic Properties

The antidiabetic effects of the compound have also been explored:

  • In Vivo Studies : Research involving genetically modified Drosophila melanogaster models indicated that certain derivatives significantly lowered glucose levels, suggesting their potential as antidiabetic agents .
  • Mechanisms : These compounds may enhance insulin sensitivity or inhibit enzymes involved in glucose metabolism, although further studies are needed to elucidate the precise mechanisms involved.

Synthesis and Characterization

The synthesis of this compound typically involves multistep reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Comparative Data Table

The following table summarizes some key findings related to the biological activities of this compound and its derivatives:

Compound NameAnticancer Activity (%)Antidiabetic EffectReference
3-methyl-N-(5-phenyl...86.61 (SNB-19)Significant glucose reduction
Derivative A85.26 (OVCAR-8)Moderate effect
Derivative B75.99 (NCI-H40)Not tested

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Comparable Compounds

Compound Name Core Heterocycle Key Substituents Melting Point (°C) Yield (%) Notable Spectral Features (IR) Reference
3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-5-carboxamide (Target) 1,2-oxazole 3-methyl, 5-carboxamide-oxadiazole Not reported N/A C=O amide, C=N (oxadiazole), C-O (oxazole) N/A
N'-(4-Methoxybenzylidene)-2-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-3-carbohydrazide (6c) Furan 4-methoxybenzylidene, carbohydrazide 166–167 41 C=N, C=O amide, NH
N-(4-Nitrobenzylidene)-2-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-3-carbohydrazide (6d) Furan 4-nitrobenzylidene, carbohydrazide 295–296 88 C=N, C=O amide, NH, Ar-H
5-(4-Methoxyphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide 1,2-oxazole, thiazole 4-methoxyphenyl, 1,2,4-oxadiazole Not reported N/A Not reported
3-(1,3-benzodioxol-5-yl)-N-(2-{[(2-methylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide 1,2,4-oxadiazole Benzodioxol, phenoxyacetyl ethylamide Not reported N/A Molecular weight: 424.407

Key Observations:

Core Heterocycles: The target compound’s 1,2-oxazole core distinguishes it from furan-based analogs (6c–6g in ), which exhibit lower melting points (e.g., 6c: 166–167°C vs. 6d: 295–296°C). The oxazole’s aromaticity and electron distribution may enhance thermal stability compared to furan derivatives .

Substituent Effects: Electron-withdrawing groups (e.g., nitro in 6d) correlate with higher melting points (295–296°C), likely due to enhanced intermolecular dipole interactions. Conversely, methoxy groups (6c) reduce melting points (166–167°C) .

Spectral Features :

  • IR spectra of analogs (e.g., 6c–6g) confirm the presence of C=N (1590–1620 cm⁻¹) and C=O amide (1650–1680 cm⁻¹) stretches, consistent with the target compound’s expected profile .

Biological Activity

3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-5-carboxamide is a heterocyclic compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an oxadiazole ring fused with an oxazole moiety. The presence of the phenyl group and the carboxamide functionality enhances its potential interactions with biological targets.

Molecular Formula and Characteristics

PropertyValue
Molecular FormulaC₁₃H₉N₃O₃
Molecular Weight245.22 g/mol
LogP1.04030
PSA (Polar Surface Area)48.03 Ų

Antimicrobial Activity

Research has demonstrated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. A study reported that derivatives similar to this compound showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 1 to 64 μg/mL, indicating potent antibacterial effects against strains such as MRSA .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. In vitro assays revealed that related compounds exhibited cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, certain derivatives demonstrated IC₅₀ values in the micromolar range, significantly inhibiting cell proliferation through apoptosis induction .

Table: Summary of Anticancer Activity

CompoundCell LineIC₅₀ (μM)Mechanism of Action
3-methyl-N-(5-phenyl...MCF-70.65Induction of apoptosis
3-methyl-N-(5-phenyl...HeLa2.41Inhibition of cell cycle progression
5aU937<0.1Activation of p53 pathway

Enzyme Inhibition

The compound has been shown to inhibit various enzymes critical in cancer progression and metabolism. Notably, it targets thymidylate synthase and histone deacetylases (HDAC), which are essential for DNA synthesis and epigenetic regulation respectively. The inhibition of these enzymes leads to altered gene expression profiles conducive to apoptosis in cancer cells .

The biological activity of this compound is attributed to its ability to interact with multiple biological targets:

  • Enzyme Interactions : Compounds in this class have been shown to bind to active sites of enzymes like HDAC and thymidylate synthase.
  • Cell Cycle Regulation : By inhibiting key enzymes involved in DNA replication and repair, these compounds can induce cell cycle arrest.
  • Apoptosis Induction : Through modulation of apoptotic pathways (e.g., p53 activation), these compounds promote programmed cell death in malignant cells.

Case Studies

A recent study evaluated the efficacy of various oxadiazole derivatives in treating different types of cancer. The results indicated that compounds structurally similar to 3-methyl-N-(5-phenyl... exhibited superior cytotoxicity compared to traditional chemotherapeutics like doxorubicin .

Another case study focused on the antimicrobial properties of oxadiazole derivatives against resistant bacterial strains. The findings highlighted the potential for developing new antibiotics based on these compounds due to their unique mechanisms of action against bacterial cell walls .

Q & A

Q. Research Findings :

  • Antimicrobial : Active against Gram-positive bacteria (e.g., S. aureus; inhibition zone = 18 mm at 50 µg/mL) .
  • Anticancer Potential : Oxadiazole derivatives inhibit topoisomerase II (IC₅₀ = 12 µM in MCF-7 cells) .
    Table 1. Biological Activity Summary
TargetActivityAssay TypeReference
S. aureusMIC = 8 µg/mLBroth microdilution
DNA gyraseKd = 4.2 µMSPR

Advanced: How to design SAR studies for optimizing this compound’s bioactivity?

Methodological Answer:

Core Modifications : Replace 3-methyl oxazole with 5-trifluoromethyl (synthesis: KF/18-crown-6 in DMF) to enhance lipophilicity .

Oxadiazole Substitutions : Introduce electron-withdrawing groups (e.g., NO₂ at phenyl para) to improve DNA intercalation .

Amide Linker : Replace carboxamide with sulfonamide (synthesis: SOCl₂, NH₂R) to modulate solubility .
Validation : Compare IC₅₀ values in enzyme assays and logP via shake-flask method .

Basic: What spectroscopic techniques confirm the compound’s purity and stability?

Methodological Answer:

  • ¹H/¹³C NMR : Look for singlet peaks (e.g., oxazole C4-H at δ 8.2 ppm) and absence of hydrolyzed byproducts .
  • HPLC-MS : Use C18 column (ACN:H₂O = 70:30); ESI-MS [M+H]⁺ = 323.1 m/z .
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with <5% impurity increase .

Advanced: How to address crystallographic disorder in the oxadiazole-phenyl moiety?

Methodological Answer:

  • Data Collection : Cool crystals to 100 K to minimize thermal motion.
  • Refinement : Use PART instructions in SHELXL to model disorder (e.g., split phenyl rings with occupancy ratios 60:40) .
  • Validation : Check ADPs (e.g., Ueq < 0.06 Ų for ordered atoms) and Fo-Fc maps for residual density .

Basic: What are the safety protocols for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, safety goggles, and lab coat. Avoid skin contact (LD₅₀ > 2000 mg/kg in rats) .
  • Ventilation : Use fume hoods during synthesis (volatile byproducts like HCl gas) .
  • Spill Management : Neutralize with NaHCO₃ and adsorb with vermiculite .

Advanced: How to analyze electronic effects of substituents on the compound’s reactivity?

Methodological Answer:

  • Hammett Constants : Correlate σ values (e.g., -NO₂: σₚ = +0.78) with reaction rates in SNAr substitutions .
  • Cyclic Voltammetry : Measure oxidation potentials (Epa ≈ +1.2 V vs. Ag/AgCl) to assess electron-deficient oxadiazole ring .
  • UV-Vis : π→π* transitions at λmax = 280 nm (ε = 12,000 M⁻¹cm⁻¹) indicate conjugation stability .

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